molecular formula C15H14N2O B12809525 N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one CAS No. 133627-36-8

N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one

Cat. No.: B12809525
CAS No.: 133627-36-8
M. Wt: 238.28 g/mol
InChI Key: LDLKWBJEWKXLON-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: is a chemical compound belonging to the class of dibenzodiazepines This compound is known for its unique structure, which includes a diazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves:

Comparison with Similar Compounds

Similar Compounds

    5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: The parent compound without the N,N-dimethyl groups.

    8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A derivative with a chlorine substituent.

Uniqueness

N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is unique due to its dimethylation, which enhances its chemical stability and biological activity compared to its parent compound and other derivatives.

Properties

CAS No.

133627-36-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5,11-dimethylbenzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C15H14N2O/c1-16-12-8-4-3-7-11(12)15(18)17(2)14-10-6-5-9-13(14)16/h3-10H,1-2H3

InChI Key

LDLKWBJEWKXLON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C

Origin of Product

United States

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